molecular formula C15H15NO B4964439 N-(4-methylbenzyl)benzamide CAS No. 65608-94-8

N-(4-methylbenzyl)benzamide

Cat. No. B4964439
CAS RN: 65608-94-8
M. Wt: 225.28 g/mol
InChI Key: XFZNIUMLNKPJGO-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)benzamide, a compound with the formula C15H15NO, has garnered attention in scientific research for its crystal structure, synthesis methods, and multifunctional applications in optical and piezoelectric domains. Research efforts have focused on its versatile synthesis, detailed molecular structure analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of N-(4-methylbenzyl)benzamide involves a versatile approach using CuI as a catalyst. Single crystals suitable for analysis were grown using the slow evaporation solution technique, highlighting the method's efficiency in producing high-quality crystalline material for structural and property investigations (Goel et al., 2017).

Molecular Structure Analysis

Single-crystal X-ray diffraction revealed that N-(4-methylbenzyl)benzamide crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21. Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions, forming layers parallel to the a-axis. This detailed structural information provides insight into the molecular arrangement and potential interaction sites within the crystal (Goel et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of N-(4-methylbenzyl)benzamide has focused on its reactivity and the stability of its molecular structure. The compound's crystal structure, characterized by specific hydrogen bonding and π interactions, suggests a framework conducive to further chemical modification and application in various chemical reactions (Goel et al., 2017).

Physical Properties Analysis

N-(4-methylbenzyl)benzamide exhibits notable physical properties, including a specific optical band gap, UV cutoff wavelength, and piezoelectric coefficients, which underscore its potential in optical applications. Dielectric measurements and mechanical strength assessments further support its suitability for use in advanced material applications (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of N-(4-methylbenzyl)benzamide, such as its reactivity and interaction potential, are influenced by its molecular structure. The presence of N—H⋯O hydrogen bonds and C—H⋯π interactions within its crystal structure play a crucial role in determining its chemical behavior, making it a candidate for multifunctional applications in various chemical domains (Goel et al., 2017).

Scientific Research Applications

Crystal Structure and Modelling

N-(4-methylbenzyl)benzamide, synthesized using CuI as a catalyst, exhibits a notable crystal structure, characterized by single-crystal X-ray diffraction. This compound crystallizes in an orthorhombic lattice and is stabilized by intermolecular hydrogen bonds and weak C—H⋯π interactions. Its crystal morphology, predicted using center of mass propagation vector theory, and various intermolecular interactions have been confirmed by molecular Hirshfeld surface analysis. Moreover, its linear optical spectroscopy properties, piezoelectric coefficients, and thermal stability have been thoroughly investigated, highlighting its potential as a multifunctional optical and piezoelectric crystal (Goel et al., 2017).

Solid Phase Synthesis and Crystal Structure

The solid phase synthesis technique has been employed for producing N-p-Methylbenzyl benzamide, demonstrating its versatile synthetic routes. The crystal structure of this compound, determined by single-crystal X-ray diffraction, reveals significant details about its molecular arrangement and intermolecular hydrogen bonds, contributing to our understanding of its solid-state characteristics (Luo & Huang, 2004).

Pharmacological Research

N-(4-methylbenzyl)benzamide derivatives have been studied for their anticonvulsant activities. Derivatives like 4-amino-N-(alpha-methylbenzyl)-benzamide have shown promising results in tests against seizures induced by electroshock and pentylenetetrazole in mice. Such research indicates the potential pharmaceutical applications of these compounds in treating neurological disorders (Clark et al., 1984).

Spectroscopic Analysis

Spectroscopic studies of benzamide derivatives, including N-(4-methylbenzyl)benzamide, have provided insights into their molecular properties. Investigations using techniques like Fourier transform IR, NMR, and high-resolution mass spectrometry offer detailed information on the functional groups and structural confirmation of these compounds. Such studies are crucial for understanding their chemical behavior and potential applications (Brozis et al., 1999).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-9-13(10-8-12)11-16-15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZNIUMLNKPJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369015
Record name N-[(4-methylphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]benzamide

CAS RN

65608-94-8
Record name N-[(4-methylphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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